molecular formula C14H10O5 B023499 Norlichexanthone CAS No. 20716-98-7

Norlichexanthone

Cat. No.: B023499
CAS No.: 20716-98-7
M. Wt: 258.23 g/mol
InChI Key: AQZHBCDRWFMXIN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Norlichexanthone primarily targets the AgrA protein in Staphylococcus aureus, a serious human pathogen . AgrA is a response regulator of the agr quorum sensing system, which controls the expression of RNAIII and the phenol soluble modulins responsible for human neutrophil killing .

Mode of Action

This compound interferes directly with AgrA binding to its DNA target . This interference reduces the expression of both hla and RNAIII, key virulence factors in S. aureus . The hla gene encodes α-hemolysin, a toxin that contributes to the pathogenicity of S. aureus .

Biochemical Pathways

The biosynthesis of xanthones like this compound in plants involves the shikimate and the acetate pathways . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Pharmacokinetics

Its high antioxidant activity suggests it may have good bioavailability .

Result of Action

This compound reduces S. aureus toxicity towards human neutrophils . It also reduces staphylococcal biofilm formation , which is crucial for the bacteria’s survival and resistance to antibiotics. Additionally, this compound exhibits strong activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound by endolichenic fungi is influenced by the natural lichen thalli of Pertusaria laeviganda . .

Safety and Hazards

Norlichexanthone should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . Ensure adequate ventilation. Provide accessible safety shower and eye wash station .

Future Directions

Norlichexanthone has been identified as an active ERα ligand and has shown potential therapeutic effect on postmenopausal osteoporosis by inducing osteoblast formation but inhibiting osteoclast formation . This suggests that this compound could be further explored for its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Norlichexanthone undergoes various chemical reactions, including oxidation and reduction. It exhibits high antioxidant activity, which is comparable to that of ascorbic acid .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include 2,2ʹ-azobis (2-methylpropionamidine) dihydrochloride and 2,2-diphenyl-1-picrylhydrazyl . The reactions are typically carried out under controlled conditions to ensure the stability and activity of this compound.

Major Products: The major products formed from the reactions involving this compound include various antioxidant compounds that inhibit the effects of reactive oxygen species .

Properties

IUPAC Name

1,3,6-trihydroxy-8-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZHBCDRWFMXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174777
Record name 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20716-98-7
Record name Norlichexanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20716-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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